molecular formula C18H22BrN3O2S B2359264 1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one CAS No. 302950-83-0

1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one

Cat. No. B2359264
CAS RN: 302950-83-0
M. Wt: 424.36
InChI Key: ONJDOKQPWDVVFF-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a bromophenoxy group and an allyl group attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a type of aromatic heterocycle. The bromophenoxy and allyl groups would be attached to this ring .


Chemical Reactions Analysis

As a 1,2,4-triazole derivative, this compound might participate in reactions typical of this class of compounds. This could include nucleophilic substitution reactions at the bromine atom, or reactions at the allyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom might make it relatively heavy and polar, while the allyl group could potentially make it reactive .

Scientific Research Applications

Photodegradation Studies

Research by Nag, S. K., and Dureja, P. (1997) on a similar compound, triadimefon, provides insights into its photostability and photodegradation products. This study is significant for understanding the behavior of related triazole compounds under light exposure, which can be crucial for storage and application considerations (Nag & Dureja, 1997).

Synthesis and Characterization

Mobinikhaledi, A., Foroughifar, N., Khanpour, M., and Ebrahimi, S. (2010) discussed the synthesis of 4-allyl-5-piridine-4-yl-4H-1,2,4-triazole-3-thiol, a related compound. Their work contributes to understanding the methods and outcomes of synthesizing similar triazole compounds (Mobinikhaledi et al., 2010).

Antileishmanial Activity

Süleymanoğlu, N., Ünver, Y., Ustabaş, R., Direkel, Ş., and Alpaslan, G. (2017) explored the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, indicating potential therapeutic applications of similar compounds in treating parasitic infections (Süleymanoğlu et al., 2017).

Anti-Ulcer Studies

Georgiyants, V., Perekhoda, L., Saidov, N., and Kadamov, I. (2014) investigated the anti-ulcer activity of 4-allyl-5-(4-R1)-phenoxythiomethyl-1,2,4-triazole-3-yl-mercaptoacetic acid derivatives. This research highlights the potential of triazole compounds in developing treatments for gastrointestinal disorders (Georgiyants et al., 2014).

Antifungal Agents

Several studies, including those by Ünver et al. (2010) and Kumar et al. (2010), have focused on synthesizing novel triazol compounds with potential as antifungal agents, indicating a significant application area for these compounds in pharmaceuticals and agriculture (Ünver et al., 2010), (Kumar et al., 2010).

Anti-inflammatory and Analgesic Activity

Hunashal, R. D., Ronad, P., Maddi, V., Satyanarayana, D., and Kamadod, M. A. (2014) synthesized compounds related to 1,2,4-triazoles and evaluated their anti-inflammatory and analgesic activities. This indicates the potential of these compounds in developing new pain management and anti-inflammatory drugs (Hunashal et al., 2014).

properties

IUPAC Name

1-[[5-[(4-bromophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2S/c1-5-10-22-16(11-24-14-8-6-13(19)7-9-14)20-21-17(22)25-12-15(23)18(2,3)4/h5-9H,1,10-12H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJDOKQPWDVVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C(N1CC=C)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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